11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique fused bicyclic structure, which includes a diazepine ring and a dibenzene moiety. The presence of dichlorinated phenyl groups contributes to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C23H22Cl2N2O, with a molecular weight of approximately 419.34 g/mol.
This compound is classified under benzodiazepines, known for their effects on the central nervous system. Benzodiazepines are commonly utilized for their anxiolytic (anxiety-reducing), sedative, and muscle relaxant properties. The specific structural features of 11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suggest that it may exhibit significant interactions with gamma-aminobutyric acid (GABA) receptors, making it a subject of interest in neuropharmacological research.
The synthesis of 11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step synthetic routes. One common method includes the condensation and cyclization of 1,2-phenylenediamines with cyclic β-diketones in the presence of suitable aldehydes.
Microwave-Assisted Synthesis:
This method utilizes silica-supported fluoroboric acid as a catalyst under controlled conditions (100-150°C for 10-30 minutes). This approach is advantageous due to its efficiency and reduced reaction times compared to traditional methods.
Industrial Production:
While specific industrial production methods for this compound are not extensively documented in the literature, the microwave-assisted synthesis suggests potential scalability by optimizing reaction conditions for larger batch sizes.
The molecular structure of 11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a non-planar conformation with a distorted boat shape for the diazepine ring. The dihedral angle between the two phenyl groups can vary depending on substituents. Structural analysis through techniques such as X-ray crystallography has revealed insights into its three-dimensional arrangement .
11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions:
Oxidation:
This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions can be performed using lithium aluminum hydride.
Substitution:
Common substitution reactions include halogenation and nitration.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Chlorine or bromine | Presence of iron(III) chloride |
The chemical transformations lead to various products:
The mechanism of action for 11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily involves binding to the benzodiazepine site on GABA receptors. This binding enhances the effect of GABA—an inhibitory neurotransmitter—leading to increased neuronal inhibition. Consequently, this results in anxiolytic and sedative effects.
The compound exhibits distinct physical characteristics that may include:
Key chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds.
11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific applications:
Chemistry:
It serves as a precursor in synthesizing other benzodiazepine derivatives.
Biology:
The compound is studied for its effects on the central nervous system due to its anxiolytic and sedative properties.
Medicine:
It holds potential therapeutic applications in treating anxiety disorders and insomnia.
Industry:
There is potential for use in developing new pharmaceuticals and chemical intermediates .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: